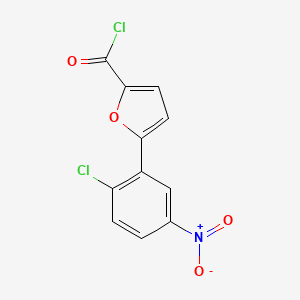

5-(2-Chloro-5-nitrophenyl)furan-2-carbonyl chloride

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of 5-(2-Chloro-5-nitrophenyl)furan-2-carbonyl chloride follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing multiple substituents. The complete International Union of Pure and Applied Chemistry name precisely describes the molecular structure through systematic identification of the core furan ring system, the substituted phenyl group, and the functional groups present. The compound is officially designated as this compound, indicating the presence of a furan ring substituted at the 2-position with a carbonyl chloride group and at the 5-position with a 2-chloro-5-nitrophenyl moiety.

The systematic identification parameters for this compound include several critical molecular descriptors that uniquely characterize its structure. The Chemical Abstracts Service registry number 380871-34-1 serves as the primary identifier for this compound in chemical databases and literature. The compound's molecular formula C11H5Cl2NO4 indicates the presence of eleven carbon atoms, five hydrogen atoms, two chlorine atoms, one nitrogen atom, and four oxygen atoms, reflecting the complex multi-functional nature of this molecule. The European Community number 679-340-2 provides additional regulatory identification within European chemical classification systems.

Additional systematic identifiers include the DSSTox Substance Identifier DTXSID60403659 and the Wikidata identifier Q82207384, which facilitate cross-referencing across multiple chemical databases and information systems. The systematic naming convention also encompasses alternative nomenclature forms, including the descriptor "5-(2-CHLORO-5-NITROPHENYL)-2-FUROYL CHLORIDE," which emphasizes the acyl chloride functionality of the carbonyl group. These multiple identification systems ensure comprehensive cataloguing and retrieval of structural and chemical property information across various scientific databases and regulatory frameworks.

| Identification Parameter | Value |

|---|---|

| International Union of Pure and Applied Chemistry Name | This compound |

| Chemical Abstracts Service Number | 380871-34-1 |

| Molecular Formula | C11H5Cl2NO4 |

| Molecular Weight | 286.06 g/mol |

| European Community Number | 679-340-2 |

| DSSTox Substance Identifier | DTXSID60403659 |

Molecular Architecture: Furan-Phenyl-Chloride-Nitro Group Connectivity

The molecular architecture of this compound exhibits a sophisticated arrangement of functional groups connected through a heterocyclic framework that determines the compound's overall structural properties. The central furan ring serves as the primary structural scaffold, with its five-membered oxygen-containing heterocycle providing the foundation for substituent attachment at specific positions. The furan ring system adopts a planar conformation typical of aromatic heterocycles, with the oxygen atom contributing to the electronic delocalization that stabilizes the ring structure.

The phenyl substituent attachment occurs at the 5-position of the furan ring, creating a biaryl system that extends the conjugated electronic network throughout the molecule. The phenyl ring itself bears two significant substituents: a chlorine atom at the 2-position and a nitro group at the 5-position relative to the furan attachment point. This substitution pattern creates a 1,4-relationship between the chlorine and nitro groups on the phenyl ring, which influences both the electronic distribution and the steric environment around the aromatic system. The nitro group, with its strongly electron-withdrawing character, significantly affects the electron density distribution throughout the conjugated system.

The carbonyl chloride functionality attached at the 2-position of the furan ring represents a highly reactive electrophilic center that dominates many of the compound's chemical properties. The acyl chloride group exhibits trigonal planar geometry around the carbonyl carbon, with the carbon-chlorine bond length and carbon-oxygen double bond characteristics typical of acid chloride functional groups. The Simplified Molecular Input Line Entry System representation "C1=CC(=C(C=C1N+[O-])C2=CC=C(O2)C(=O)Cl)Cl" provides a linear notation that captures the complete connectivity pattern of all atoms and bonds within the molecular structure.

The International Chemical Identifier string "InChI=1S/C11H5Cl2NO4/c12-8-2-1-6(14(16)17)5-7(8)9-3-4-10(18-9)11(13)15/h1-5H" encodes the molecular structure in a standardized format that enables precise structural reconstruction and comparison with related compounds. The connectivity pattern reveals the systematic arrangement of all functional groups and their spatial relationships within the overall molecular framework, providing essential information for understanding the compound's three-dimensional structure and potential conformational behavior.

| Structural Component | Position | Connectivity Details |

|---|---|---|

| Furan Ring | Central scaffold | Five-membered oxygen heterocycle |

| Phenyl Ring | 5-position of furan | Biaryl linkage with electronic conjugation |

| Chlorine Substituent | 2-position of phenyl | Electron-withdrawing halogen |

| Nitro Group | 5-position of phenyl | Strong electron-withdrawing group |

| Carbonyl Chloride | 2-position of furan | Electrophilic acyl chloride functionality |

Crystallographic Analysis and Conformational Isomerism

The crystallographic analysis of this compound reveals significant structural information about the molecular geometry and intermolecular interactions that govern the solid-state organization of this compound. While specific single-crystal X-ray diffraction data for this particular compound are not extensively documented in the available literature, comparative analysis with related nitrophenyl-furan derivatives provides valuable insights into the expected crystallographic behavior and conformational preferences. The molecular structure exhibits characteristics typical of compounds containing both electron-rich heterocyclic systems and electron-deficient aromatic substituents.

Research on related 5-phenyl-furan-2-carboxylic acid derivatives indicates that compounds in this structural family often exhibit challenges in crystallization due to their limited solubility in both organic and aqueous solvents. This solubility behavior typically results in rapid precipitation that prevents the formation of well-ordered crystal lattices suitable for detailed crystallographic analysis. However, when crystalline forms are obtained, these compounds demonstrate specific intermolecular interactions including hydrogen bonding, π-π stacking interactions, and halogen bonding that stabilize the crystal structure.

The conformational analysis of this compound must consider the rotational freedom around the bond connecting the furan and phenyl rings, which can lead to different conformational isomers. The presence of both the chlorine atom and nitro group on the phenyl ring introduces steric considerations that influence the preferred dihedral angles between the aromatic ring systems. The carbonyl chloride group adds additional conformational complexity through its trigonal planar geometry and potential for intermolecular interactions through the electrophilic carbon center.

Computational modeling based on the molecular formula and connectivity patterns suggests that the compound likely adopts conformations that minimize steric clashes between the chlorine substituents and optimize electronic interactions between the electron-withdrawing groups. The three-dimensional conformer data available in chemical databases indicates multiple low-energy conformational states that differ primarily in the relative orientation of the phenyl ring with respect to the furan ring system. These conformational preferences significantly influence the compound's physical properties and potential crystallographic behavior.

| Conformational Parameter | Characteristics |

|---|---|

| Furan-Phenyl Dihedral Angle | Variable, influenced by steric interactions |

| Nitro Group Orientation | Coplanar with phenyl ring for maximum conjugation |

| Carbonyl Chloride Geometry | Trigonal planar around carbonyl carbon |

| Intermolecular Interactions | π-π stacking, halogen bonding, dipole interactions |

Comparative Structural Analysis with Related Nitrophenyl-Furan Derivatives

The comparative structural analysis of this compound with related nitrophenyl-furan derivatives reveals important structure-activity relationships and substitution pattern effects within this compound class. Several closely related compounds provide valuable structural comparisons, including 5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride, 5-(2-nitrophenyl)furan-2-carbonyl chloride, and 5-(4-nitrophenyl)furan-2-carbonyl chloride, each exhibiting distinct substitution patterns that influence their overall molecular properties.

The compound 5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride (molecular formula C12H8ClNO4, molecular weight 265.65 g/mol) differs from the target compound through the replacement of the 2-chloro-5-nitro substitution pattern with a 2-methyl-4-nitro arrangement. This substitution change significantly alters the electronic properties of the phenyl ring, with the methyl group serving as an electron-donating substituent in contrast to the electron-withdrawing chlorine atom. The positional change of the nitro group from the 5-position to the 4-position also modifies the electronic distribution and steric environment around the furan-phenyl linkage.

The structural comparison with 5-(2-nitrophenyl)furan-2-carbonyl chloride (molecular formula C11H6ClNO4) demonstrates the effect of removing the chlorine substituent while maintaining the nitro group at the 2-position relative to the furan attachment. This simpler substitution pattern results in a lower molecular weight and reduced steric hindrance around the phenyl ring system. The compound 5-(4-nitrophenyl)furan-2-carbonyl chloride represents another important structural variant where the nitro group occupies the para position relative to the furan linkage, creating a symmetrical electronic distribution that differs significantly from the asymmetric substitution patterns observed in the other derivatives.

Additional related structures include 5-(2-Chloro-4-nitrophenyl)furan-2-carbaldehyde and 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid, which maintain similar substitution patterns on the phenyl ring but feature different functional groups at the 2-position of the furan ring. These compounds provide insights into the effects of functional group variation while maintaining consistent substitution patterns on the aromatic systems. The comparative analysis reveals that the specific positioning of electron-withdrawing groups significantly influences the overall electronic properties and potential reactivity patterns of these nitrophenyl-furan derivatives.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|

| This compound | C11H5Cl2NO4 | 286.06 | Reference compound with 2-chloro-5-nitro pattern |

| 5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride | C12H8ClNO4 | 265.65 | Methyl replaces chlorine, nitro at 4-position |

| 5-(2-nitrophenyl)furan-2-carbonyl chloride | C11H6ClNO4 | 251.62 | No chlorine substituent, nitro at 2-position |

| 5-(4-nitrophenyl)furan-2-carbonyl chloride | C11H6ClNO4 | 251.62 | Nitro group in para position |

Properties

IUPAC Name |

5-(2-chloro-5-nitrophenyl)furan-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5Cl2NO4/c12-8-2-1-6(14(16)17)5-7(8)9-3-4-10(18-9)11(13)15/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEBNEDSLYXBEMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C2=CC=C(O2)C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60403659 | |

| Record name | 5-(2-Chloro-5-nitrophenyl)furan-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380871-34-1 | |

| Record name | 5-(2-Chloro-5-nitrophenyl)furan-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Chloro-5-nitrophenyl)furan-2-carbonyl chloride typically involves the reaction of 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the carboxylic acid is converted to the corresponding acid chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and controlled environments to ensure high yield and purity. The process generally includes the following steps:

Preparation of the starting material: 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid is synthesized through a series of reactions involving nitration and chlorination of the furan ring.

Conversion to acid chloride: The carboxylic acid is then treated with thionyl chloride under reflux conditions to produce the desired acid chloride.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the carbonyl chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.

Reduction Reactions: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The furan ring can be oxidized under specific conditions to form furan-2,5-dicarboxylic acid derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base.

Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Substitution Products: Amides, esters, and thioesters.

Reduction Products: 5-(2-Chloro-5-aminophenyl)furan-2-carbonyl chloride.

Oxidation Products: Furan-2,5-dicarboxylic acid derivatives.

Scientific Research Applications

Synthesis and Preparation

The synthesis of 5-(2-Chloro-5-nitrophenyl)furan-2-carbonyl chloride typically involves the following steps:

- Preparation of Starting Material :

- The precursor, 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid, is synthesized through nitration and chlorination reactions on the furan ring.

- Conversion to Acid Chloride :

- The carboxylic acid is treated with thionyl chloride under reflux conditions to yield the desired acid chloride.

Chemical Reactivity

This compound exhibits versatile reactivity due to its functional groups:

- Nucleophilic Substitution : The carbonyl chloride group can react with nucleophiles (amines, alcohols) to form amides or esters.

- Reduction Reactions : The nitro group can be reduced to an amino group using hydrogen gas in the presence of catalysts like palladium.

- Oxidation Reactions : Under specific conditions, the furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Chemistry

-

Intermediate in Organic Synthesis :

- Used as a key intermediate in synthesizing various heterocyclic compounds and pharmaceuticals.

-

Material Science :

- Its reactive functional groups make it suitable for preparing polymers and advanced materials.

Biology and Medicine

- Drug Development :

- Derivatives of this compound are explored for potential antimicrobial and anticancer properties.

- Antimicrobial Activity :

- Research indicates significant efficacy against various bacterial strains including Mycobacterium tuberculosis.

Industry

-

Polymer Production :

- Employed in producing high-performance polymers and resins.

-

Agrochemicals :

- Investigated for potential use in synthesizing agrochemicals.

Study on Antimicrobial Activity

A study demonstrated that derivatives of furan compounds exhibited high tuberculostatic activity against resistant strains of Mycobacterium tuberculosis when suitable substituents were introduced at specific positions on the furan ring.

Molecular Interaction Analysis

Co-crystallization experiments revealed binding interactions between this compound and MbtI from M. tuberculosis, providing insights into its antitubercular activity. This interaction is crucial as it targets iron acquisition mechanisms essential for the survival of mycobacterial species.

Mechanism of Action

The mechanism of action of 5-(2-Chloro-5-nitrophenyl)furan-2-carbonyl chloride involves its reactive functional groups. The carbonyl chloride group is highly reactive towards nucleophiles, making it a valuable intermediate in organic synthesis. The nitro group can undergo reduction to form an amino group, which can further participate in various chemical reactions. The furan ring provides aromatic stability and can undergo electrophilic substitution reactions.

Comparison with Similar Compounds

Key Observations :

Key Observations :

Key Observations :

- Pharmaceutical Utility : The nitro group in this compound facilitates interactions with biological targets, as seen in anti-hyperlipidemic derivatives .

- Polymer Chemistry : 5-(Chloromethyl)furan-2-carbonyl chloride is preferred for esterification in bio-based polymers due to its bifunctional reactivity .

Biological Activity

5-(2-Chloro-5-nitrophenyl)furan-2-carbonyl chloride is an organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article delves into its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₅Cl₂NO₄

- Molecular Weight : 286.07 g/mol

- CAS Number : 380871-34-1

The compound features a furan ring with a carbonyl chloride group and a 2-chloro-5-nitrophenyl moiety, contributing to its electrophilic character and reactivity in biochemical pathways .

This compound acts as an important intermediate in the synthesis of complex molecules. Its reactivity is largely attributed to the carbonyl chloride group, which can form covalent bonds with nucleophilic sites on enzymes and proteins. This interaction can lead to modifications in enzyme activity or protein function, making it a valuable tool in biochemical studies.

Cellular Effects

The compound exhibits profound effects on various cell types, influencing:

- Cell Signaling Pathways : It can activate or inhibit specific pathways, altering cellular responses.

- Gene Expression : Interaction with transcription factors may modulate the production of specific proteins.

Research indicates that it may interact with multiple biological macromolecules, including proteins and nucleic acids, although detailed interaction profiles are still being investigated.

The primary mechanisms through which this compound exerts its effects include:

- Covalent Bond Formation : Binding with enzymes and proteins can lead to inhibition or activation.

- Gene Regulation : Altering gene expression by interacting with DNA or transcription factors .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown moderate to good activity against various microbial species, including both Gram-positive and Gram-negative bacteria. The compound's structural analogs have been tested against pathogens like Staphylococcus aureus and Escherichia coli, demonstrating promising results .

Anticancer Properties

Several studies have highlighted the potential anticancer activity of this compound. In vitro evaluations against cancer cell lines such as A549 (lung cancer) have shown varying cytotoxic effects. The compound's derivatives have been found to exhibit IC50 values indicating potent cytotoxicity against specific cancer cell lines while showing minimal toxicity towards normal cells .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Microbial Species Tested | Activity Level |

|---|---|---|

| 5-(2-Chloro-4-nitrophenyl)furan | Staphylococcus aureus | Strong |

| Escherichia coli | Moderate | |

| Klebsiella pneumoniae | Moderate | |

| Candida albicans | No activity | |

| 5-(2-Chloro-5-nitrophenyl)furan | Staphylococcus epidermidis | Moderate |

Table 2: Cytotoxicity of Chalcone Derivatives

| Compound | Cell Line Tested | IC50 (µg/ml) |

|---|---|---|

| Chalcone 7c | A549 (Lung Cancer) | 13.86 |

| Chalcone 7b | A549 | 20 |

| Chalcone 7a | A549 | 42.7 |

These tables illustrate the compound's potential as a lead structure for developing new antimicrobial and anticancer agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(2-Chloro-5-nitrophenyl)furan-2-carbonyl chloride?

- Methodological Answer : Synthesis typically involves chlorination of the corresponding carboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl dichloride. Key steps include:

- Refluxing with SOCl₂ and N-methyl acetamide in benzene (4 hours, 80–100°C) to achieve high yields .

- Alternative protocols using oxalyl dichloride in dichloromethane at 50°C for 1–12 hours, yielding orange or yellow solids after water quenching and filtration .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Identify aromatic protons (δ 7.5–8.5 ppm for nitro and chloro-substituted phenyl groups) and furan protons (δ 6.5–7.5 ppm) .

- IR Spectroscopy : Detect carbonyl chloride stretching (~1800 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) .

- Elemental Analysis : Verify Cl and N content (theoretical: Cl ~22.6%, N ~4.5% based on C₁₁H₆Cl₂NO₄) .

Advanced Research Questions

Q. How can competing reaction pathways during synthesis be systematically analyzed?

- Methodological Answer :

- Kinetic Studies : Compare reaction rates using thionyl chloride vs. oxalyl dichloride under varying temperatures (e.g., 0–50°C). Monitor intermediates via in-situ IR or HPLC .

- Solvent Effects : Test polar aprotic solvents (e.g., DMF) vs. non-polar solvents (e.g., benzene) to assess selectivity toward acyl chloride formation versus side products like esters .

- Byproduct Identification : Use LC-MS to detect dimers or hydrolysis products (e.g., carboxylic acids) under moisture-sensitive conditions .

Q. What strategies resolve discrepancies in reported yields for this compound?

- Methodological Answer :

- Reaction Time Optimization : Extend reaction times (e.g., 12 hours in dichloromethane) to improve conversion, as shorter durations may leave unreacted starting materials .

- Catalyst Screening : Add catalytic DMAP (4-dimethylaminopyridine) to enhance chlorination efficiency, reducing side reactions .

- Purification Refinement : Use column chromatography (silica gel, hexane/ethyl acetate gradient) instead of simple filtration to isolate high-purity product .

Q. How does the electron-withdrawing nitro group influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : The nitro group at the 5-position deactivates the phenyl ring, directing electrophilic substitutions to the 3-position. This can be leveraged in Suzuki-Miyaura couplings using boronic acids (e.g., 4-chloro-3-nitrophenylboronic acid) .

- Reductive Functionalization : Reduce the nitro group to an amine (e.g., using H₂/Pd-C) to alter reactivity for subsequent amidation or cyclization reactions .

Stability and Safety Considerations

Q. What are the critical stability considerations for handling this compound?

- Methodological Answer :

- Moisture Sensitivity : Store under anhydrous conditions (argon atmosphere, molecular sieves) to prevent hydrolysis to the carboxylic acid .

- Thermal Stability : Avoid temperatures >50°C, as decomposition may release toxic gases (e.g., HCl, NOₓ) .

- Light Sensitivity : Shield from UV light to prevent nitro group degradation; use amber glassware for storage .

Q. How can researchers mitigate hazards during large-scale reactions?

- Methodological Answer :

- Controlled Addition : Use dropping funnels to slowly add thionyl chloride, minimizing exothermic risks .

- Ventilation : Employ scrubbers to neutralize HCl vapors with NaOH solutions .

- Personal Protective Equipment (PPE) : Use acid-resistant gloves (e.g., nitrile) and full-face shields during transfers .

Application-Oriented Questions

Q. What role does this compound play in designing bioactive molecules?

- Methodological Answer :

- Pharmacophore Development : The furan-carbonyl chloride moiety serves as a reactive handle for conjugating with amines or alcohols to create amides/esters with antimicrobial or anti-inflammatory activity .

- Structural Analogues : Replace the nitro group with fluorine (via Balz-Schiemann reaction) to modulate lipophilicity and bioavailability in drug candidates .

Q. How can computational chemistry predict reactivity patterns for this compound?

- Methodological Answer :

- DFT Calculations : Model the electron density map to identify nucleophilic/electrophilic sites (e.g., carbonyl carbon vs. nitro-substituted phenyl ring) .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .

Data Presentation Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.